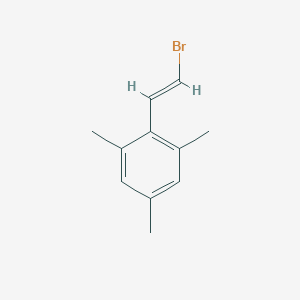
(E)-beta-Bromo-2,4,6-trimethylstyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-beta-Bromo-2,4,6-trimethylstyrene is an organic compound characterized by the presence of a bromine atom and three methyl groups attached to a styrene backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
(E)-beta-Bromo-2,4,6-trimethylstyrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-beta-Bromo-2,4,6-trimethylstyrene typically involves the bromination of 2,4,6-trimethylstyrene. This can be achieved through the addition of bromine (Br2) to the double bond of 2,4,6-trimethylstyrene under controlled conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-beta-Bromo-2,4,6-trimethylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Addition: Electrophiles like HBr or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride).
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dibromo derivatives or other addition products.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Mecanismo De Acción
The mechanism of action of (E)-beta-Bromo-2,4,6-trimethylstyrene involves its interaction with various molecular targets. The bromine atom and the styrene moiety can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components, leading to specific biological effects.
Comparación Con Compuestos Similares
(E)-beta-Bromo-2,4,6-trimethylstyrene: can be compared with other brominated styrenes and methyl-substituted styrenes.
Bromostyrene: Similar in structure but lacks the methyl groups.
Trimethylstyrene: Similar in structure but lacks the bromine atom.
Uniqueness:
- The presence of both bromine and three methyl groups in this compound imparts unique reactivity and properties compared to its analogs. This combination enhances its utility in specific synthetic and research applications, making it a valuable compound in various fields.
This comprehensive overview highlights the significance of this compound in organic chemistry and its potential applications across different scientific domains
Propiedades
IUPAC Name |
2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-6-9(2)11(4-5-12)10(3)7-8/h4-7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCWWZAJNJNJY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849728-09-2 |
Source


|
| Record name | 2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
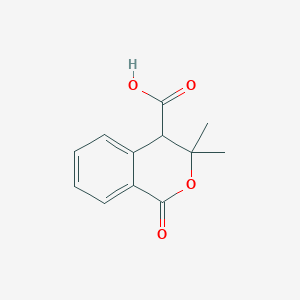
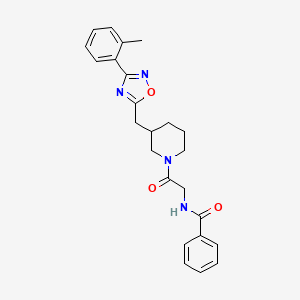
![2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2680469.png)
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)

![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)
![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)
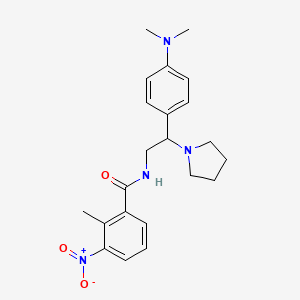
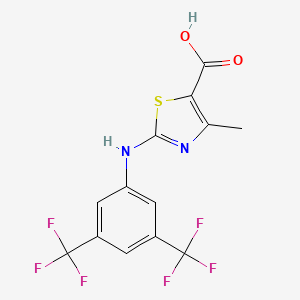
![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2680487.png)
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2680489.png)
![3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2680490.png)
